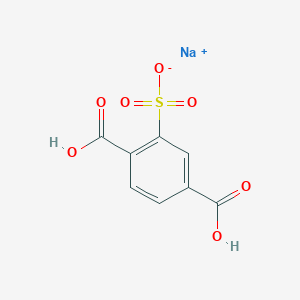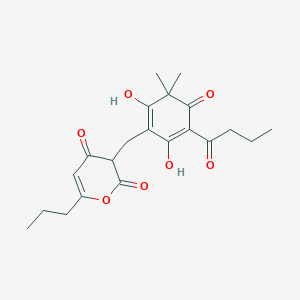
4-(4-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-(4-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a type of thiol-containing heterocyclic compound that has shown promising results in various studies.
Applications De Recherche Scientifique
Antimicrobial Properties
Synthesis and Antimicrobial Activities : A study by Bayrak et al. (2009) focused on synthesizing various derivatives of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, exploring their antimicrobial activities. The derivatives displayed good to moderate antimicrobial activity, indicating the potential of these compounds in antimicrobial applications.
Antibacterial Activity : Another research by Karpun et al. (2021) demonstrated that S-substituted derivatives of 4-R-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5yl)thio)methyl)-4H-1,2,4-triazole-3-thiol exhibited antimicrobial activity against various bacterial strains, suggesting their utility in the development of new antimicrobial substances.
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Ansari et al. (2014) found that Schiff’s bases of pyridyl substituted triazoles, including derivatives of 4-(4-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, act as effective corrosion inhibitors for mild steel in acidic environments. This is significant for industrial applications where corrosion resistance is crucial (Ansari, Quraishi, & Singh, 2014).
Anti-inflammatory Activity
- Anti-inflammatory Agents : A study by Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated them for anti-inflammatory activity. Some of these derivatives showed promising results as anti-inflammatory agents.
Antitumor Activity
- Antitumor Agents : Research by Rui (2008) on 4-amino-5-pyridin-3-yl-1,2,4-triazole-3-thiol derivatives, closely related to the compound , demonstrated significant antitumor activity. This suggests potential applications in cancer research and treatment.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a way that disrupts normal cellular processes, leading to the death of the pathogenic organism .
Biochemical Pathways
Similar compounds have been found to interfere with the normal functioning of essential biochemical pathways in pathogenic organisms, leading to their death .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, indicating that they are well absorbed and distributed within the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
Similar compounds have been found to cause significant disruption to the normal functioning of pathogenic organisms, leading to their death .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propriétés
IUPAC Name |
4-(4-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-10-2-4-12(5-3-10)18-13(16-17-14(18)19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYIEKQCFTPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354138 | |
| Record name | 4-(4-Methylphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16629-43-9 | |
| Record name | 4-(4-Methylphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)








